molecular formula C19H20ClNO4 B6097618 3-(4-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoic acid

3-(4-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoic acid

Numéro de catalogue B6097618
Poids moléculaire: 361.8 g/mol
Clé InChI: ITISSYCYPZDLSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoic acid, commonly known as fenofibric acid, is a drug that is used to lower cholesterol and triglyceride levels in the blood. It belongs to the class of medications called fibrates. Fenofibric acid is a prodrug that is converted to fenofibrate in the body. Fenofibrate is the active form of the drug that works by activating peroxisome proliferator-activated receptor alpha (PPARα) leading to the reduction of triglycerides and increase in high-density lipoprotein (HDL) cholesterol levels.

Mécanisme D'action

Fenofibric acid works by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in triglyceride synthesis and secretion. This results in the reduction of triglyceride levels and increase in 3-(4-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoic acid cholesterol levels.
Biochemical and physiological effects:
Fenofibric acid has been shown to have several biochemical and physiological effects. It reduces triglyceride levels by decreasing the production of very-low-density lipoprotein (VLDL) and increasing the clearance of triglyceride-rich lipoproteins. It increases this compound cholesterol levels by increasing the expression of apolipoprotein A-I, the major protein component of this compound. Fenofibric acid also has anti-inflammatory effects by reducing the production of inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

Fenofibric acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It has been extensively studied and its mechanism of action is well understood. However, fenofibric acid has some limitations as well. It is a prodrug that requires conversion to the active form, fenofibrate, in the body. This can make it difficult to study the effects of fenofibric acid specifically. Additionally, fenofibric acid can have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on fenofibric acid. One area of interest is the potential use of fenofibric acid in the treatment of non-alcoholic fatty liver disease (NAFLD). NAFLD is a common liver disease that is associated with dyslipidemia and metabolic syndrome. Fenofibric acid has been shown to improve liver function and reduce liver fat accumulation in animal models of NAFLD. Another area of interest is the potential use of fenofibric acid in combination with other lipid-lowering drugs such as statins. Combination therapy may provide greater benefits for the treatment of dyslipidemia and cardiovascular disease.

Méthodes De Synthèse

Fenofibric acid can be synthesized by the reaction of 4-chlorophenylacetic acid with 4-ethylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to form the final product.

Applications De Recherche Scientifique

Fenofibric acid has been extensively studied for its role in the treatment of dyslipidemia (abnormal lipid levels in the blood). It has been shown to reduce triglyceride levels by up to 50% and increase 3-(4-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoic acid cholesterol levels by up to 20%. Fenofibric acid has also been studied for its potential use in the prevention and treatment of cardiovascular disease, diabetes, and metabolic syndrome.

Propriétés

IUPAC Name

3-(4-chlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-2-13-3-9-16(10-4-13)25-12-18(22)21-17(11-19(23)24)14-5-7-15(20)8-6-14/h3-10,17H,2,11-12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITISSYCYPZDLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.